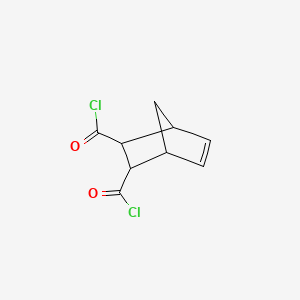
5-Norbornene-2,3-dicarbonyl chloride, trans-
Description
5-Norbornene-2,3-dicarbonyl chloride, trans-: is a chemical compound with the molecular formula C9H8Cl2O2 . It is also known by its IUPAC name, bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl chloride . This compound is characterized by its bicyclic structure, which includes a norbornene ring system with two acyl chloride groups attached at the 2 and 3 positions in a trans configuration .
Properties
CAS No. |
4582-21-2 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4-,5+,6-,7-/m1/s1 |
InChI Key |
KANQIAARVSWKKG-XZBKPIIZSA-N |
SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |
Other CAS No. |
707-80-2 4582-21-2 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- typically involves the reaction of norbornene derivatives with phosgene or thionyl chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product. For example, the reaction of norbornene-2,3-dicarboxylic acid with thionyl chloride in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of 5-Norbornene-2,3-dicarbonyl chloride, trans- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 5-Norbornene-2,3-dicarbonyl chloride, trans- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Polymerization Reactions: It can participate in ring-opening metathesis polymerization (ROMP) to form polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, bases
Solvents: Dichloromethane, tetrahydrofuran
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
Chemistry: 5-Norbornene-2,3-dicarbonyl chloride, trans- is used as a building block in organic synthesis and polymer chemistry. Its ability to undergo ROMP makes it valuable for creating advanced polymeric materials .
Biology and Medicine: In biological research, it is used to modify biomolecules and surfaces, enabling the study of protein-ligand interactions and the development of drug delivery systems.
Industry: Industrially, it is employed in the production of high-performance coatings, adhesives, and composite materials due to its reactivity and ability to form strong covalent bonds.
Mechanism of Action
The mechanism of action of 5-Norbornene-2,3-dicarbonyl chloride, trans- involves the reactivity of its acyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules and polymers, facilitating the modification of these substrates.
Comparison with Similar Compounds
- cis-5-Norbornene-2,3-dicarbonyl chloride
- 5-Norbornene-2,3-dicarboxylic acid
- 5-Norbornene-2,3-dicarboxylic anhydride
Comparison: Compared to its cis isomer, 5-Norbornene-2,3-dicarbonyl chloride, trans- exhibits different reactivity and physical properties due to the spatial arrangement of its acyl chloride groups. This trans configuration allows for more efficient polymerization and surface modification reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


